5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a chloro group, and a pyrazole moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents and appropriate carbon sources.
Coupling Reactions: The final step involves coupling the pyrazole moiety with the thiophene ring. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzymatic assays, and cellular studies.
Comparison with Similar Compounds
Similar Compounds
- N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide : A similar compound with additional fluorine and chlorine substitutions.
5-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide: The parent compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the pyrazole moiety may enhance its stability, reactivity, and potential bioactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-17-10(8-2-3-8)6-9(16-17)7-15-13(18)11-4-5-12(14)19-11/h4-6,8H,2-3,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORQPKMDXJMMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(S2)Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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